

comparative reactivity of different vinyl triflates in palladium catalysis

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A Comparative Guide to the Reactivity of Vinyl Triflates in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. Vinyl triflates have emerged as highly versatile and reactive substrates in a variety of palladium-catalyzed cross-coupling reactions. Their ability to be readily synthesized from ketones and their high reactivity, often comparable to or exceeding that of vinyl halides, make them attractive electrophiles. This guide provides an objective comparison of the performance of different vinyl triflates in four key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck coupling, Stille coupling, and Buchwald-Hartwig amination, supported by experimental data.

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, offering a comparative overview of vinyl triflate reactivity.

Table 1: Suzuki-Miyaura Coupling of Vinyl Triflates

Vinyl Triflate Substra- te	Boronic Acid/Est- er	Catalyst System	Base	Solvent	Time (h)	Yield (%)	Refer- ence
1- Cyclohex- enyl triflate	Phenylbo- ronic acid	Pd(OAc) ₂ /PCy ₃	K ₃ PO ₄	Toluene	12	95	[1]
4-tert- Butylcycl- ohexen- 1-yl triflate	Phenylbo- ronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	Toluene/ EtOH/H ₂ O	12	88	[1]
N-Boc- 1,2,3,4- tetrahydr- opyridin- 5-yl triflate	(E)-2- Phenylvi- nylboroni- c acid	(Ph ₃ P) ₂ P dCl ₂	Na ₂ CO ₃	THF/H ₂ O	0.5	95	[2][3]
N-Boc- 1,2,3,4- tetrahydr- opyridin- 5-yl triflate	4- Methoxy phenylbo- ronic acid	(Ph ₃ P) ₂ P dCl ₂	Na ₂ CO ₃	THF/H ₂ O	0.5	98	[2][3]
N-Cbz- 2,3,4,5- tetrahydr- oazepin- 6-yl triflate	2- Thienylbo- ronic acid	(Ph ₃ P) ₂ P dCl ₂	Na ₂ CO ₃	THF/H ₂ O	1	92	[2][3]

Table 2: Heck Coupling of Vinyl Triflates

Vinyl Triflate Substra- te	Alkene	Catalyst System	Base	Solvent	Time (h)	Yield (%)	Refer- ence
1- Cyclohex- enyl triflate	Ethyl acrylate	Pd(OAc) ₂ /PPh ₃	Et ₃ N	Acetonitri- le	4	75	[4]
4-tert- Butylcycl- ohexen- 1-yl triflate	Styrene	Pd(OAc) ₂ /P(o-tol) ₃	Et ₃ N	DMF	6	85	[5]
2-Methyl- 1- propenyl triflate	Methyl acrylate	Pd(OAc) ₂ /dppp	NaHCO ₃	Acetonitri- le	24	60	[5]
Estrone- derived vinyl triflate	4- Iodoanis- ole	Pd(OAc) ₂ /Bu ₄ NI	NaO ₂ CH/ Na ₂ CO ₃	THF/H ₂ O	48	75	[6]
Tropinon- e-derived vinyl triflate	4- Iodoanis- ole	Pd(OAc) ₂ /Bu ₄ NI	NaO ₂ CH/ Na ₂ CO ₃	THF/H ₂ O	48	82	[6]

Table 3: Stille Coupling of Vinyl Triflates

Vinyl Triflate Substra- te	Organo stannane	Catalyst System	Additive	Solvent	Time (h)	Yield (%)	Refer- ence
1-Cyclohexenyl triflate	Tributyl(vinyl)stannane ⁴	Pd(PPh ₃) ₄	LiCl	THF	1	91	[7]
4-tert-Butylcyclohexenyl triflate	Tributyl(phenylethynyl)stannane ⁴	Pd(PPh ₃) ₄	LiCl	THF	3	94	[7]
2-Ethoxy carbonylcyclohexenyl triflate	Trimethyl(vinyl)stannane ⁴	Pd(PPh ₃) ₄	LiCl	THF	1.5	89	[7]
1-Penten-2-yl triflate	Tributyl(phenyl)stannane ⁴	Pd(PPh ₃) ₄	LiCl	NMP	8	75	[7]
(Z)-1,2-Difluoro-1-ethenyl triflate	Tributyl(4-methoxyphenyl)stannane ³	Pd ₂ (dba) ₃ /P(fur) ₃	CuI	DMF	2	81	[8]

Table 4: Buchwald-Hartwig Amination of Vinyl Triflates

Vinyl Triflate Substra- te	Amine	Catalyst System	Base	Solvent	Time (h)	Yield (%)	Refer- ence
1- Cyclohex- enyl triflate	Morpholi- ne	Pd ₂ (dba) ₃ /BINAP	NaOt-Bu	Toluene	24	85	[9][10]
4-tert- Butylcycl- ohexen- 1-yl triflate	Aniline	Pd(OAc) ₂ /DPPF	Cs ₂ CO ₃	Toluene	18	92	[11]
1- Adamant- yl vinyl triflate	Piperidin- e	Pd(OAc) ₂ /Xantpho- s	K ₃ PO ₄	Dioxane	12	78	[10]
2- Naphthyl triflate	p- Toluidine	Pd(OAc) ₂ /BrettPho- s	NaOt-Bu	Toluene	2	96	[12]
3- Bromothi- ophene- 2-yl triflate	Aniline	Pd ₂ (dba) ₃ /tBuXPh- os	K ₂ CO ₃	Dioxane	16	71	[12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Cyclic Vinyl Triflate[2][3]

Materials:

- N-Boc-1,2,3,4-tetrahydropyridin-5-yl triflate (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- $(\text{Ph}_3\text{P})_2\text{PdCl}_2$ (0.05 equiv)
- Sodium carbonate (Na_2CO_3) (2.0 equiv)
- Tetrahydrofuran (THF) and Water (4:1 v/v)

Procedure:

- To a round-bottom flask, add the vinyl triflate, arylboronic acid, and sodium carbonate.
- Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add the THF/water solvent mixture via syringe.
- Add the palladium catalyst to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Heck Coupling of an Acyclic Vinyl Triflate[5]

Materials:

- Acyclic vinyl triflate (1.0 equiv)
- Alkene (1.2 equiv)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equiv)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$) (0.04 equiv)
- Triethylamine (Et_3N) (1.5 equiv)
- N,N-Dimethylformamide (DMF)

Procedure:

- In a Schlenk tube, dissolve the vinyl triflate and the alkene in DMF.
- Add triethylamine to the solution.
- Degas the mixture by bubbling argon through it for 15-20 minutes.
- In a separate flask, prepare the catalyst by dissolving $\text{Pd}(\text{OAc})_2$ and $\text{P}(\text{o-tol})_3$ in DMF and degas this solution.
- Add the catalyst solution to the reaction mixture under an inert atmosphere.
- Heat the reaction to 80-100 °C and monitor by TLC or gas chromatography (GC).
- After completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
- Purify the product by column chromatography.

Stille Coupling of a Vinyl Triflate[7]

Materials:

- Vinyl triflate (1.0 equiv)
- Organostannane (1.1 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.03 equiv)

- Lithium chloride (LiCl) (3.0 equiv)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a flame-dried flask under an inert atmosphere, add lithium chloride and dissolve it in THF.
- Add the vinyl triflate, organostannane, and $\text{Pd}(\text{PPh}_3)_4$ catalyst.
- Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor its progress.
- Once the reaction is complete, quench with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.
- Filter the mixture through a pad of Celite, washing with diethyl ether.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate.
- Purify the residue by flash chromatography.

Buchwald-Hartwig Amination of a Vinyl Triflate[9][10]

Materials:

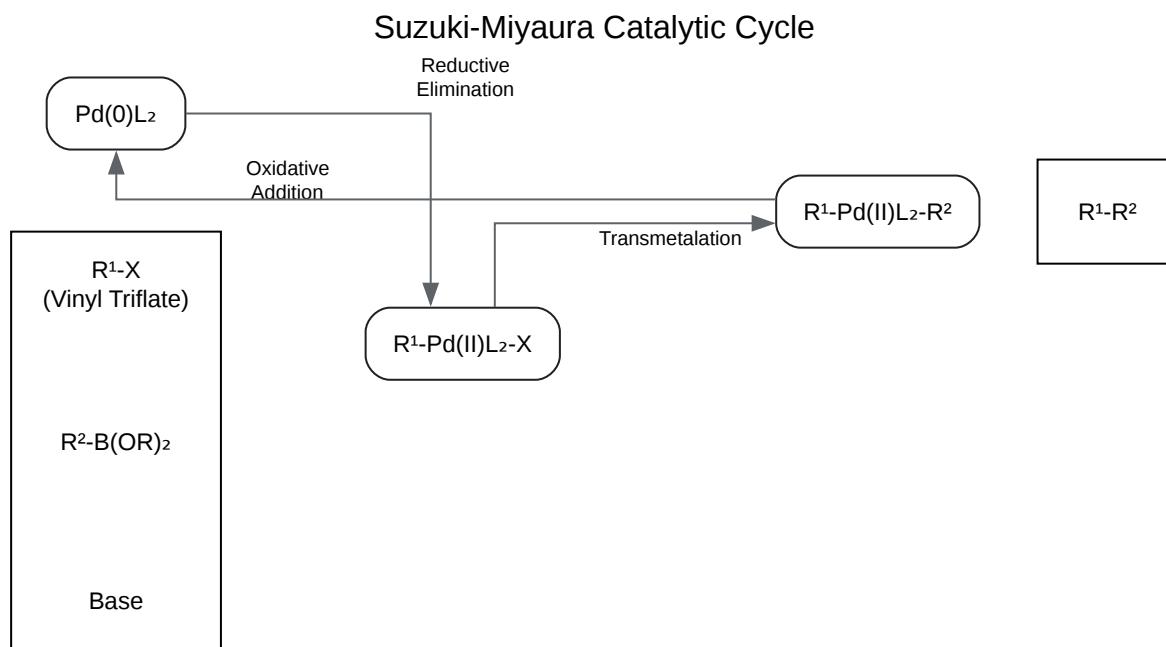
- Vinyl triflate (1.0 equiv)
- Amine (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.01 equiv)
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv)
- Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
- Anhydrous toluene

Procedure:

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with $\text{Pd}_2(\text{dba})_3$, BINAP, and NaOt-Bu .
- Add toluene, followed by the vinyl triflate and the amine.
- Seal the tube and heat the reaction mixture to 80-110 °C.
- Monitor the reaction by GC-MS or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ether, and filter through Celite.
- Concentrate the filtrate and purify the crude product by column chromatography.

Reaction Mechanisms and Experimental Workflows

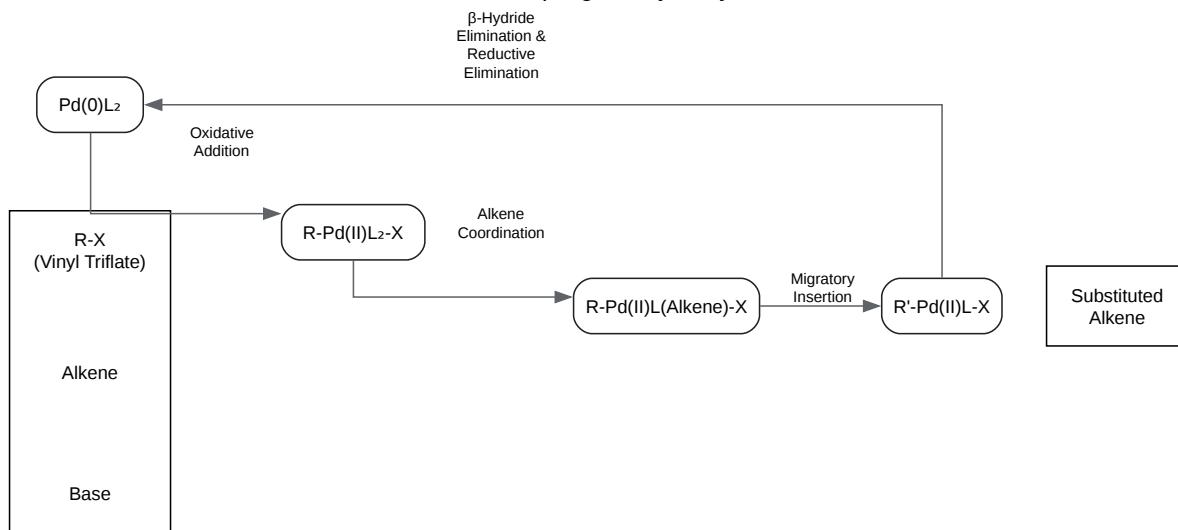
The following diagrams illustrate the catalytic cycles for each of the discussed reactions and a typical experimental workflow.



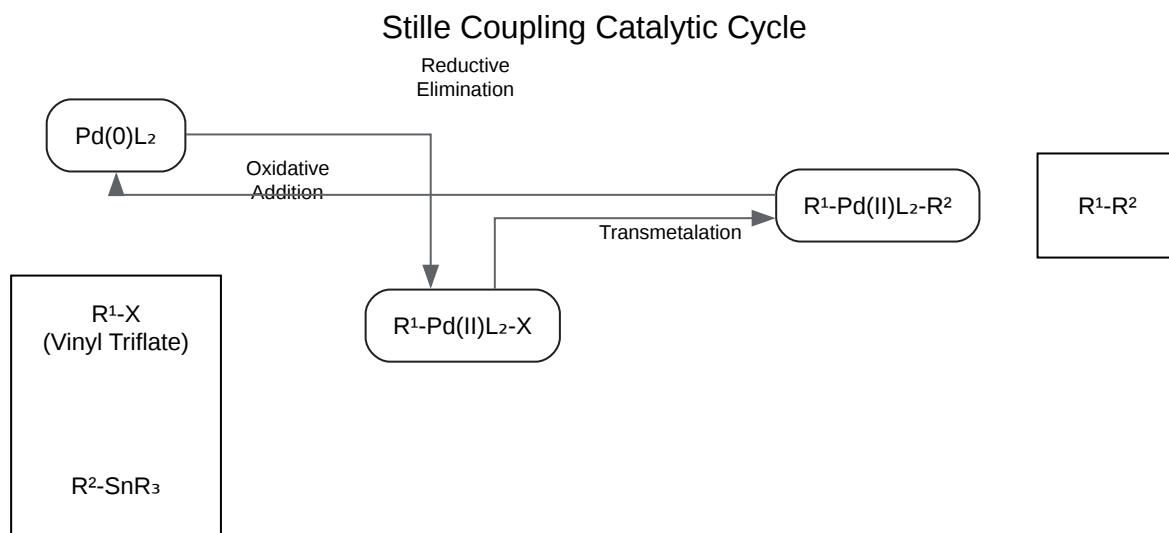
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Heck Coupling Catalytic Cycle

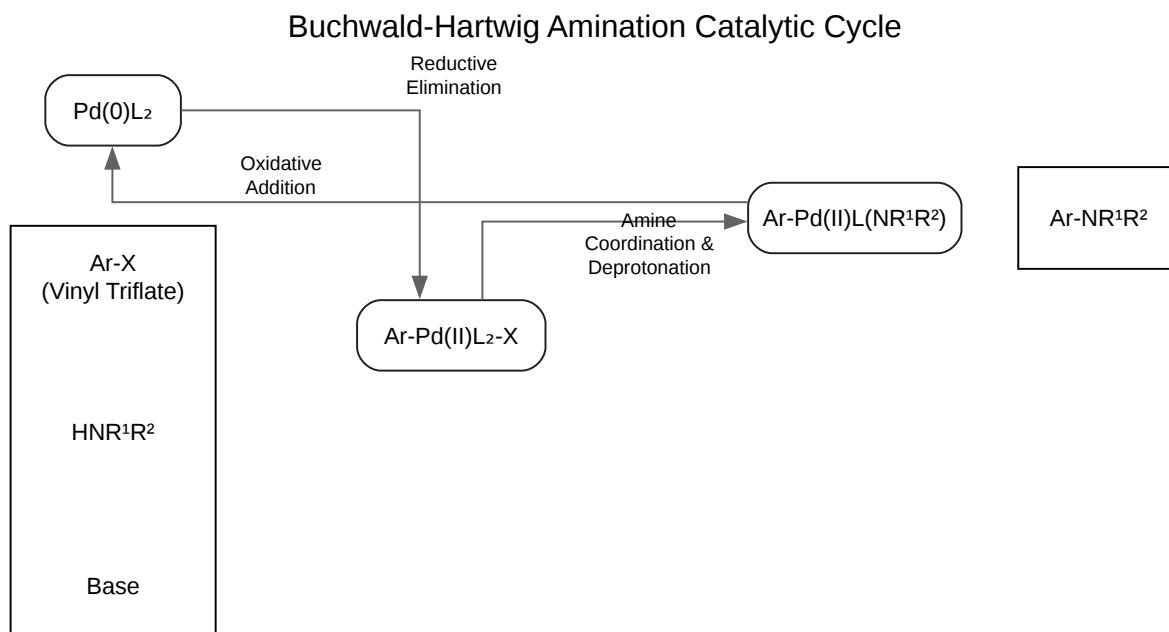
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Caption: Generalized catalytic cycle for the Heck coupling reaction.



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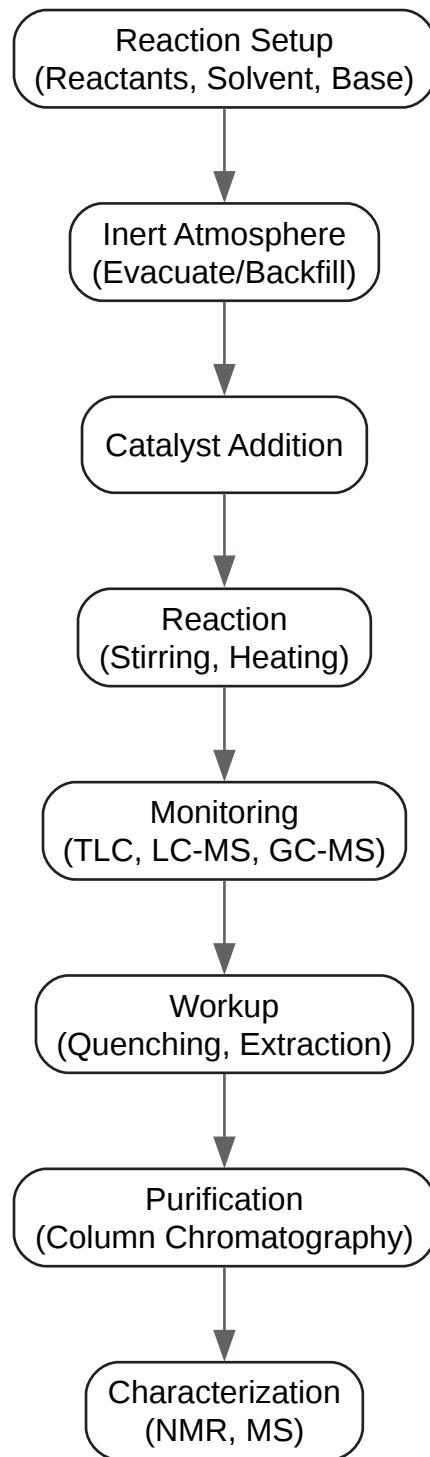
Caption: Generalized catalytic cycle for the Stille coupling reaction.



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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Typical Experimental Workflow



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Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

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